molecular formula C8H10N2O2S B1443041 2,3-dihydro-1H-isoindole-5-sulfonamide CAS No. 1306603-24-6

2,3-dihydro-1H-isoindole-5-sulfonamide

Cat. No. B1443041
CAS RN: 1306603-24-6
M. Wt: 198.24 g/mol
InChI Key: YHTYHTVTDQHXMQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-isoindole-5-sulfonamide (DHS) is an organic compound that is used in a variety of scientific applications. DHS is a white, odorless powder that is soluble in water, ethanol, and methanol. DHS has a molecular mass of 175.24 g/mol and a melting point of 131-133 °C. DHS has a wide range of uses in scientific research, including as a reagent in organic synthesis, a catalyst in chemical reactions, and as a ligand in medicinal chemistry.

Scientific Research Applications

Enzyme Inhibition and Drug Development

2,3-Dihydro-1H-isoindole-5-sulfonamide derivatives have been explored for their potential as enzyme inhibitors, particularly in the context of obesity and diabetes treatment. For instance, a study by Busujima et al. (2015) identified a derivative as an orally available inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), showing significant suppression of fat absorption in mice, which is relevant for treating obesity and diabetes (Busujima et al., 2015).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives of 2,3-dihydro-1H-isoindole have been extensively studied as carbonic anhydrase inhibitors. Güzel et al. (2010) reported that certain derivatives are potent inhibitors of human carbonic anhydrase isoforms, which are relevant in medicinal chemistry applications, such as in the treatment of glaucoma and other diseases (Güzel et al., 2010). Similarly, a study by Demir-Yazıcı et al. (2019) found that sulfonamidoindole-based hydrazones show selective inhibition against tumor-associated carbonic anhydrase isoforms, suggesting potential applications in cancer therapy (Demir-Yazıcı et al., 2019).

Molecular Modeling and Drug Design

Molecular modeling studies, as demonstrated in the research by Demir-Yazıcı et al. (2019), have been crucial in understanding the binding interactions between these compounds and their target enzymes. This approach aids in the design of more effective inhibitors based on the structure of this compound (Demir-Yazıcı et al., 2019).

Structural and Conformational Analysis

The structural and conformational analysis of derivatives of this compound is also a significant area of research. For example, Crich et al. (1995) conducted a detailed comparison of the solution and solid-state conformations of hexahydropyrrolo[2,3-b]indoles, closely related to 2,3-dihydro-1H-isoindole derivatives, highlighting the complexities of their molecular structures (Crich et al., 1995).

Anticancer Properties

Some studies have focused on the anticancer properties of sulfonamide derivatives of 2,3-dihydro-1H-isoindole. These compounds have shown potential in inhibiting tumor-associated enzymes, suggesting their usefulness in developing new cancer therapies. The work by Supuran et al. (2001) provides a comprehensive overview of carbonic anhydrase inhibitors, including sulfonamide derivatives, and their applications in cancer treatment (Supuran et al., 2001).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives are critical for their development as therapeutic agents. Studies like those by Granchi et al. (2011) and Büyükkıdan et al. (2017) provide insights into the synthesis processes and the structural elucidation of these compounds, which are fundamental in assessing their pharmacological potential (Granchi et al., 2011); (Büyükkıdan et al., 2017).

properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-13(11,12)8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTYHTVTDQHXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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